N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide
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Overview
Description
“N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide” is a complex organic compound. It contains a sulfonamide group (SO2NH2), which is an organosulfur group with the structure R−S(=O)2−NR2 . Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Sulfonamides, in general, can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically crystalline and are relatively unreactive .Scientific Research Applications
Sulfonimidates have been utilized in various fields, including the synthesis of other important organosulfur compounds, precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have a tetrahedral sulfur center with four different groups attached, which can act as viable chiral templates that can be employed in asymmetric syntheses .
Sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products . Consequently, these applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .
- Synthesis of Other Important Organosulfur Compounds : Sulfonamides and sulfonimidates can be used in the synthesis of other important organosulfur compounds .
- Precursors for Polymers : They can act as precursors for polymers .
- Sulfoximine and Sulfonimidamide Drug Candidates : Sulfonamides and sulfonimidates have been used in the development of sulfoximine and sulfonimidamide drug candidates .
- Alkyl Transfer Reagents : They can act as alkyl transfer reagents .
- Major Building Block for Therapeutic Molecules and Natural Products : The sulfonamide functional group is a major building block for many therapeutic molecules and natural products .
- Continuous Search and Design of New Drug Formulations : These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .
Future Directions
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-(methanesulfonamido)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)14(20)18-12-7-5-11(6-8-12)13(19)16-9-10-17-23(4,21)22/h5-8,17H,9-10H2,1-4H3,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSKBOSVJDNBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide |
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